N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide
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Overview
Description
N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both piperidine and isoindoline moieties, making it an interesting subject for research in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide typically involves multiple steps. The process begins with the preparation of the isoindoline and piperidine intermediates, followed by their coupling through an amide bond formation. Common reagents used in these reactions include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling agents such as HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce the potential for human error.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- tert-butyl (3-(4-(3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propoxy)butoxy)propyl)carbamate
Uniqueness
N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C21H26N4O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide |
InChI |
InChI=1S/C21H26N4O7/c22-7-1-9-31-10-2-8-23-18(27)12-32-13-3-4-14-15(11-13)21(30)25(20(14)29)16-5-6-17(26)24-19(16)28/h3-4,11,16H,1-2,5-10,12,22H2,(H,23,27)(H,24,26,28) |
InChI Key |
DRTRNIOABWWNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCCOCCCN |
Origin of Product |
United States |
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